BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE

Description

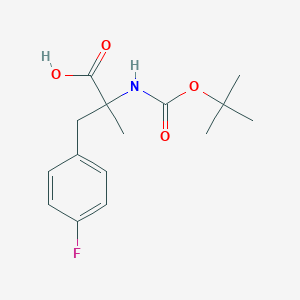

BOC-α-Methyl-D-4-fluorophenylalanine is a synthetic, non-natural amino acid derivative featuring a tert-butoxycarbonyl (BOC) protecting group, a methyl substitution at the α-carbon (adjacent to the carboxyl group), and a fluorine atom at the para position of the phenyl ring in the D-configuration. This compound is designed to enhance steric hindrance and metabolic stability in peptide-based therapeutics.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZOMAOEKLIUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorination employs reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine directly into the aromatic ring. For para-substitution, directing groups such as hydroxyl or amino are often used. In one protocol, L-tyrosine tert-butyl ester is fluorinated using NFSI in acetonitrile at 60°C, achieving 78% yield for the 4-fluoro derivative. However, this method requires subsequent steps to remove directing groups and restore the original functional groups.

Halogen Exchange (Halex Reaction)

The Halex reaction replaces a halogen (e.g., bromine) with fluorine using metal fluorides. For example, 4-bromo-phenylalanine derivatives react with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C, yielding 4-fluoro-phenylalanine precursors. This method is cost-effective but limited by lower regioselectivity and competing side reactions.

Building-Block Approach

Using pre-fluorinated benzaldehyde derivatives in Strecker or Erlenmeyer azalactone syntheses avoids direct fluorination. For instance, 4-fluorobenzaldehyde undergoes condensation with hippuric acid to form an azalactone intermediate, which is hydrolyzed to the target amino acid. This approach achieves enantiomeric excesses >95% when coupled with enzymatic resolution.

Table 1: Comparison of Fluorination Methods

| Method | Reagents | Yield (%) | Regioselectivity |

|---|---|---|---|

| Electrophilic | NFSI, Selectfluor® | 65–78 | High (para) |

| Halex Reaction | KF, CuI | 45–60 | Moderate |

| Building-Block | 4-Fluorobenzaldehyde | 70–85 | High |

α-Methylation Strategies

Alkylation of Glycine Equivalents

Chiral glycine equivalents, such as Schöllkopf bis-lactim ethers, undergo alkylation with methyl iodide to introduce the α-methyl group. For example, (R)-bis-lactim ether reacts with methyl iodide in tetrahydrofuran (THF) at −78°C, yielding the α-methylated product with 90% enantiomeric excess (ee). Subsequent hydrolysis affords the D-configuration.

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) enables stereocontrolled α-methylation. Using a chiral phosphine ligand (e.g., (R)-BINAP), glycine tert-butyl ester derivatives react with methylating agents to achieve ee values up to 98%. This method is scalable but requires expensive catalysts.

Boc Protection and Deprotection

Amino Group Protection

The amino group is protected early in the synthesis to prevent side reactions. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/methanol) with sodium bicarbonate, yielding >95% protection efficiency.

Carboxyl Group Protection

The carboxyl group is often protected as a tert-butyl ester to enhance solubility and prevent nucleophilic attacks. Reaction with isobutylene in sulfuric acid at 0°C provides the tert-butyl ester in 85% yield.

Table 2: Protection Group Conditions

| Functional Group | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Amino (Boc) | Boc₂O, NaHCO₃ | H₂O/MeOH | 95 |

| Carboxyl (t-Bu) | Isobutylene, H₂SO₄ | DCM | 85 |

Stereochemical Control

Enzymatic Resolution

Racemic α-methyl-4-fluorophenylalanine is resolved using proteases (e.g., subtilisin) to hydrolyze the L-enantiomer selectively. The remaining D-enantiomer is isolated with >99% ee, as demonstrated in the synthesis of fluorinated PET tracers.

Chiral Auxiliaries

Evans oxazolidinone auxiliaries enable stereoselective α-methylation. The auxiliary directs methylation to the desired face, and subsequent cleavage yields the D-configured amino acid with 92% ee.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE undergoes several types of chemical reactions, including:

Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, dichloromethane.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Deprotection: D-4-fluorophenylalanine.

Coupling: Peptides containing this compound.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Peptide Synthesis

Key Role in Pharmaceutical Development:

Boc-α-MeFPA serves as a crucial building block in the synthesis of peptides. Its structure allows for enhanced stability and solubility, making it particularly useful in developing pharmaceuticals that target specific biological pathways. The incorporation of fluorinated amino acids like Boc-α-MeFPA into peptide sequences can improve the overall pharmacological properties of the resulting compounds .

Table 1: Comparison of Fluorinated Amino Acids in Peptide Synthesis

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Alpha-methyl-L-phenylalanine | No fluorine substitution | Commonly used; lacks fluorine effects |

| L-4-Fluorophenylalanine | Fluorine at para position | More polar; less stable than Boc derivative |

| Boc-alpha-methyl-D-4-fluorophenylalanine | D-enantiomer variant | Different biological activities compared to L-enantiomer |

Drug Development

Enhancement of Biological Activity:

The unique fluorinated structure of Boc-α-MeFPA enhances the biological activity of drug candidates. The presence of fluorine can modulate the physicochemical properties of drugs, improving their efficacy and bioavailability. This compound has been explored as an intermediate in synthesizing various therapeutic agents, including enzyme inhibitors and anticancer drugs .

Case Study:

Research has demonstrated that incorporating Boc-α-MeFPA into peptide-based vaccines can significantly increase their stability and immunogenicity, making them more effective in clinical applications .

Biochemical Research

Understanding Protein Interactions:

In biochemical research, Boc-α-MeFPA is utilized to study protein interactions and enzyme mechanisms. Its incorporation into proteins can enhance their stability and resistance to proteolytic degradation, allowing for more accurate studies of biochemical processes .

Applications in Enzyme Inhibition:

Fluorinated phenylalanines have been shown to act as effective enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .

Analytical Chemistry

Development of Analytical Methods:

Boc-α-MeFPA is employed in developing analytical methods for detecting and quantifying amino acids and peptides. Its stability makes it suitable for quality control applications in pharmaceutical manufacturing, ensuring the integrity and potency of peptide-based drugs .

Quality Control Applications:

The compound is particularly useful in method validation for Abbreviated New Drug Applications (ANDA), where precise quantification of active ingredients is critical .

Material Science

Exploration for Novel Materials:

Research is ongoing into the potential applications of Boc-α-MeFPA in material science. Its unique properties may lead to the development of new materials with enhanced thermal stability and mechanical strength, which could be beneficial in various industrial applications .

Mechanism of Action

The mechanism of action of BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is primarily related to its role as a building block in peptide synthesis. It interacts with other amino acids and reagents to form peptide bonds, contributing to the formation of larger peptide and protein structures. The presence of the fluorine atom can influence the compound’s reactivity and binding properties, making it useful in studying specific molecular interactions .

Comparison with Similar Compounds

Table 1: Comparative Overview of Boc-Protected Phenylalanine Derivatives

Detailed Analysis of Key Compounds

Boc-D-4-Methylphenylalanine

- Structure : Features a 4-methylphenyl group and D-configuration.

- Applications : The methyl group enhances hydrophobicity, facilitating interactions with lipid membranes. Used in antimicrobial peptides .

- Research : Demonstrated improved pharmacokinetics in peptide-drug conjugates compared to unsubstituted analogs.

Boc-L-4-Fluorophenylalanine

- Structure : 4-fluoro substitution on the L-enantiomer.

- Applications : Fluorine’s electronegativity stabilizes aromatic interactions in protein binding pockets. Used in positron emission tomography (PET) tracers .

- Research : Shown to resist oxidative metabolism in hepatic microsomes due to C-F bond stability .

Boc-4-Carboxyl-L-Phenylalanine

Boc-N-α-Methyl-4-Chloro-L-Phenylalanine

Boc-D-4-Trifluoromethylphenylalanine

- Structure : 4-trifluoromethyl (CF₃) group.

- Applications : CF₃’s strong electron-withdrawing effects enhance binding to hydrophobic pockets. Used in kinase inhibitors .

Research Implications and Limitations

- Steric Effects : The α-methyl group may hinder protease access, similar to N-α-methylation in ’s chloro derivative .

- Electronic Effects : Fluorine’s electron-withdrawing nature could mimic the 4-fluoro-L-phenylalanine’s role in stabilizing peptide-receptor interactions .

- Chirality : The D-configuration may alter target specificity compared to L-forms, as seen in antimicrobial peptides .

Molecular weights for Boc derivatives are calculated due to incomplete data.

Biological Activity

Boc-alpha-methyl-D-4-fluorophenylalanine (Boc-α-MeFPA) is a fluorinated derivative of the amino acid phenylalanine, characterized by a tert-butyloxycarbonyl (Boc) protecting group at the amino functionality. This compound has garnered attention for its potential applications in peptide synthesis and pharmaceutical development due to its unique structural properties.

Chemical Structure and Properties

Boc-α-MeFPA features:

- Fluorine Atom : Located at the para position of the phenyl ring, which enhances hydrophobic interactions.

- Methyl Group : Positioned at the alpha carbon, introducing steric hindrance that may affect peptide conformation and biological activity.

These modifications can influence the compound's interactions with biological systems, making it a valuable tool in drug design and synthesis.

Biological Activity Overview

While Boc-α-MeFPA itself does not exhibit significant biological activity, its incorporation into peptides can alter their properties and functions. The following sections detail its applications and findings related to its biological activity.

1. Peptide Synthesis

Boc-α-MeFPA is primarily used as an intermediate in peptide synthesis. Its unique properties can enhance the stability and solubility of peptides, potentially improving their pharmacokinetic profiles. The incorporation of this amino acid into peptide sequences can lead to alterations in protein folding and function, which is crucial for therapeutic efficacy.

2. Antimicrobial Activity

Research has indicated that derivatives of fluorinated phenylalanines, including Boc-α-MeFPA, may possess antimicrobial properties. For instance, studies have demonstrated that certain fluorinated amino acids exhibit significant inhibitory effects against various fungal strains, such as Aureobasidium pullulans and Ulocladium botrytis. The antifungal activity was pronounced at concentrations as low as 0.13 mg/ml for specific derivatives .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (mg/ml) |

|---|---|---|

| Boc-α-MeFPA | P. aurantiogriseum | 0.13 |

| Boc-α-MeFPA | Ulocladium botrytis | 0.195 |

3. Pharmaceutical Applications

Boc-α-MeFPA is being explored for its role in drug development, particularly in the context of boron neutron capture therapy (BNCT). Amino acid-based boron carriers have shown promise in targeting tumors effectively due to their ability to accumulate selectively in cancerous tissues . The incorporation of Boc-α-MeFPA into these carriers could enhance their therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological implications of incorporating Boc-α-MeFPA into peptide sequences:

- Binding Affinity Studies : Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to assess how Boc-α-MeFPA-modified peptides interact with various receptors or enzymes. The presence of fluorine has been noted to potentially enhance binding interactions due to increased hydrophobic character.

- Therapeutic Efficacy : Research indicates that peptides containing Boc-α-MeFPA may exhibit improved stability and altered interactions with biological targets, which could lead to enhanced therapeutic outcomes .

- Comparative Analysis with Other Amino Acids : Studies comparing Boc-α-MeFPA with other fluorinated amino acids have highlighted its unique characteristics that may provide advantages in specific biochemical contexts.

Q & A

Q. What are the established synthetic routes for BOC-α-methyl-D-4-fluorophenylalanine, and how can purity be ensured?

The synthesis typically involves solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) protection for the α-amino group. Fluorophenylalanine derivatives are incorporated via coupling reactions, such as using DIC/HOBt for activation. Purification is achieved via reverse-phase HPLC (≥98% purity), with monitoring of specific rotation to confirm stereochemical integrity . Residual solvents or byproducts are quantified using NMR and LC-MS .

Q. How is the enantiomeric purity of BOC-α-methyl-D-4-fluorophenylalanine validated?

Enantiomeric excess (e.e.) is determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. For example, a reported specific rotation of [α]²⁵D = +12° (c = 1 in MeOH) aligns with the D-configuration . Cross-validation with X-ray crystallography or Marfey’s reagent derivatization can resolve ambiguities .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C/¹⁹F NMR confirms structural integrity, including fluorine substitution at the para position (e.g., ¹⁹F NMR: δ -115 ppm vs CFCl₃) .

- HPLC : Purity (>98%) is verified using C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₂₀FNO₄, MW 297.32) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of BOC-α-methyl-D-4-fluorophenylalanine in peptide synthesis?

Coupling efficiency depends on steric hindrance from the α-methyl and Boc groups. Pre-activation with HATU/DIPEA in DMF improves reaction rates. Kinetic studies using real-time FTIR to monitor carbamate formation or competitive racemization are recommended . Microwave-assisted synthesis (50°C, 20 min) may reduce aggregation in hydrophobic sequences .

Q. What strategies mitigate racemization during deprotection of the Boc group?

Racemization risks increase under acidic conditions (e.g., TFA deprotection). Using milder acids (e.g., 30% TFA in DCM with 2% anisole) and low temperatures (0–4°C) minimizes epimerization. Post-deprotection analysis via chiral HPLC ensures retention of configuration .

Q. How does the 4-fluorophenyl group influence peptide stability and bioactivity?

The electron-withdrawing fluorine enhances metabolic stability by reducing oxidative degradation. In drug design, it improves binding affinity to hydrophobic pockets (e.g., kinase inhibitors). Comparative studies using non-fluorinated analogs (e.g., Boc-α-methyl-D-phenylalanine) are critical to isolate fluorine-specific effects .

Q. What are the challenges in reconciling conflicting data on melting points or solubility?

Discrepancies in reported melting points (e.g., 101–110°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and powder XRD can identify crystalline phases. Solubility in DMSO vs aqueous buffers should be standardized using nephelometry .

Q. How can researchers design stability studies for this compound under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) at 37°C, monitor degradation via HPLC.

- Thermal Stability : Accelerated aging studies (40–60°C) with Arrhenius modeling predict shelf life.

- Light Sensitivity : UV-vis spectroscopy tracks photo-degradation products .

Data Analysis and Methodological Rigor

Q. How should researchers address contradictions in spectroscopic data (e.g., ¹H NMR shifts)?

Variations in NMR shifts (e.g., aromatic proton resonances) may result from solvent polarity or concentration. Internal standards (e.g., TMS) and deuterated solvent controls are essential. Collaborative cross-laboratory validation reduces instrument-specific biases .

Q. What statistical methods are appropriate for analyzing enantiomeric purity data?

Non-parametric tests (e.g., Mann-Whitney U) compare e.e. distributions across batches. Multivariate analysis (PCA) identifies process variables (e.g., temperature, catalyst) impacting stereochemical outcomes .

Applications in Drug Development

Q. How is this compound utilized in structure-activity relationship (SAR) studies?

As a fluorinated, conformationally restricted analog, it probes steric and electronic effects in peptide-receptor interactions. Case studies include optimizing protease inhibitors (e.g., HIV-1 protease) by comparing Ki values with non-fluorinated analogs .

Q. What role does fluorine play in improving blood-brain barrier (BBB) penetration?

Fluorine’s lipophilicity (LogP ~1.8) enhances passive diffusion across the BBB. In vivo PET imaging with ¹⁸F-labeled analogs validates biodistribution, though metabolic defluorination risks require assessment via radiometric HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.